Mupirocin calcium

Overview

Description

Mupirocin is a topical antibiotic derived from the bacterium Pseudomonas fluorescens. It is primarily used to treat skin infections such as impetigo and folliculitis, and to eliminate methicillin-resistant Staphylococcus aureus (MRSA) from the nasal passages . Mupirocin works by inhibiting bacterial protein synthesis, making it effective against a range of gram-positive bacteria .

Mechanism of Action

Target of Action

Mupirocin calcium, also known as this compound dihydrate, primarily targets the bacterial enzyme isoleucyl-tRNA synthetase . This enzyme plays a crucial role in bacterial protein synthesis by promoting the conversion of isoleucine and tRNA to isoleucyl-tRNA .

Mode of Action

This compound exerts its antibacterial activity by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase . This binding inhibits the activity of the enzyme, thereby disrupting protein synthesis within the bacteria .

Biochemical Pathways

The biochemical pathway of this compound involves inhibiting the activity of IleRS, an enzyme essential for the incorporation of the amino acid isoleucine into proteins . By targeting this enzyme, the drug disrupts protein synthesis in the bacteria, leading to their eventual death .

Pharmacokinetics

It is primarily used for the treatment of impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes .

Result of Action

The result of this compound’s action is the inhibition of bacterial protein synthesis, which usually results in bacterial death . It is effective against many gram-positive bacteria and certain gram-negative bacteria in vitro .

Action Environment

This compound is used as a topical treatment for bacterial skin infections, such as impetigo or folliculitis . It may also be used to get rid of methicillin-resistant S. aureus (MRSA) when present in the nose without symptoms . The effectiveness of this compound can be influenced by the environment in which it is used, including factors such as the presence of other bacteria, the pH of the environment, and the specific site of infection .

Biochemical Analysis

Biochemical Properties

Mupirocin calcium primarily works by inhibiting bacterial protein synthesis . It inhibits the activity of bacterial isoleucyl-tRNA synthetase , which prevents the enzyme from binding isoleucine and ATP for Ile-tRNA Ile synthesis . Due to its unique mode of action, this compound does not demonstrate cross-resistance with other classes of antimicrobial agents .

Cellular Effects

This compound is used as a topical treatment for bacterial skin infections, such as impetigo or open wounds, which are typically due to infection by Staphylococcus aureus or Streptococcus pyogenes . It is also useful in the treatment of superficial methicillin-resistant Staphylococcus aureus (MRSA) infections . Severe burning, stinging, or irritation may occur as side effects .

Molecular Mechanism

The molecular mechanism of this compound involves blocking the active site of isoleucyl-tRNA synthetase . This prevents the enzyme from binding isoleucine and ATP for Ile-tRNA Ile synthesis . As a result, bacterial protein synthesis is inhibited, leading to bacterial death .

Temporal Effects in Laboratory Settings

Chronic therapy with this compound can lead to the development of mupirocin-resistant staphylococci . Moreover, resistance to this compound was first detected in 1987, and high-level resistance in S. aureus is due to a plasmid-encoded second isoleucyl-tRNA synthetase .

Dosage Effects in Animal Models

In a study where this compound was encapsulated in hydroxyapatite extracted from bovine and caprine bones, it was demonstrated to be more superior to the conventional ointment in the management of chronic wound conditions in Wistar rats .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis in bacteria . It inhibits the activity of bacterial isoleucyl-tRNA synthetase, thereby preventing the synthesis of bacterial proteins .

Transport and Distribution

This compound is available in topical formulations only due to extensive systemic metabolism . It is used in the treatment of impetigo and traumatic skin lesions due to secondary skin infections .

Subcellular Localization

As a topical antibiotic, this compound acts at the site of application, primarily the skin surface, where it inhibits bacterial protein synthesis . It does not have a specific subcellular localization as it does not enter cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mupirocin is produced through the fermentation of Pseudomonas fluorescens. The biosynthesis involves the production of pseudomonic acids, which are then isolated and purified . The fermentation process typically uses a submerged culture method, where the bacteria are grown in a nutrient-rich medium under controlled conditions .

Industrial Production Methods: In industrial settings, mupirocin is produced by large-scale fermentation. The fermentation broth is extracted using organic solvents such as methyl isobutyl ketone or ethyl acetate. The mupirocin is then re-extracted from the solvent using a sodium hydrogen carbonate solution . The final product is purified to achieve the desired level of purity and potency.

Chemical Reactions Analysis

Types of Reactions: Mupirocin undergoes various chemical reactions, including:

Oxidation: Mupirocin can be oxidized to form different derivatives, which may have varying levels of antibacterial activity.

Reduction: Reduction reactions can modify the functional groups in mupirocin, potentially altering its efficacy.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various mupirocin derivatives, which may have enhanced or reduced antibacterial activity depending on the modifications made .

Scientific Research Applications

Antibacterial Applications

Mupirocin is widely recognized for its effectiveness in treating skin infections caused by bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).

- Nasal Decolonization : Mupirocin calcium ointment has been extensively studied for its role in eradicating nasal carriage of S. aureus. A pivotal study involving 339 healthy volunteers demonstrated that mupirocin significantly reduced nasal carriage rates compared to placebo, with 91% of treated individuals achieving negative cultures within 48-96 hours post-treatment . This effect is crucial in preventing surgical site infections and controlling outbreaks in healthcare settings.

- Wound Infections : Mupirocin is commonly used to treat infected wounds. Its application has been shown to reduce bacterial load effectively, facilitating better healing outcomes. Research indicates that mupirocin not only acts as an antibacterial agent but also promotes wound healing by stimulating keratinocyte proliferation and enhancing growth factor production .

Wound Healing Enhancement

Recent studies have highlighted mupirocin's role in promoting wound healing through mechanisms beyond its antibacterial properties.

- Growth Factor Stimulation : A study demonstrated that mupirocin at concentrations of 0.1 and 0.2 mM significantly increased the proliferation of human keratinocytes and stimulated the production of critical growth factors such as hepatocyte growth factor (HGF) and platelet-derived growth factor (PDGF) in vitro. This suggests that mupirocin could be beneficial in managing chronic wounds where healing is impaired due to infection .

- Nanoparticle Formulations : Innovative formulations combining mupirocin with nanoparticles have shown enhanced antibacterial activity and improved wound healing outcomes. For instance, copper nanoparticles loaded with mupirocin demonstrated a threefold decrease in minimum inhibitory concentration (MIC) against S. aureus while promoting angiogenesis and collagen formation in animal models .

Clinical Case Studies

Several clinical studies underscore the effectiveness of this compound in various settings:

- Dialysis Patients : In a controlled trial involving patients undergoing hemodialysis, mupirocin nasal ointment was effective in eradicating nasal carriage of S. aureus, leading to a significant reduction in infection rates compared to placebo . The study highlighted the importance of mupirocin in preventing infections among vulnerable populations.

- Post-Surgical Prophylaxis : Mupirocin has been utilized as a prophylactic measure to reduce the risk of postoperative infections. Its application prior to surgery has shown promise in reducing the incidence of surgical site infections caused by S. aureus.

Comparative Efficacy

The following table summarizes key findings from various studies on the efficacy of this compound compared to other treatments:

Comparison with Similar Compounds

Neomycin: Another topical antibiotic used to treat skin infections.

Bacitracin: Often combined with neomycin in topical formulations.

Polymyxin B: Used in combination with other antibiotics for topical applications.

Comparison: Mupirocin is unique in its mechanism of action, as it specifically targets isoleucyl-tRNA synthetase, whereas other antibiotics like neomycin and bacitracin have different targets and mechanisms. This unique mode of action makes mupirocin particularly effective against MRSA and reduces the likelihood of cross-resistance with other antibiotics .

Biological Activity

Mupirocin calcium, a topical antibiotic, is primarily used for treating infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its mechanism of action involves the selective inhibition of isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis in bacteria. This article provides a detailed overview of the biological activity of this compound, supported by clinical studies, case analyses, and relevant data tables.

This compound acts by binding to the active site of IleRS, preventing the incorporation of isoleucine into bacterial proteins. This disruption leads to the cessation of protein synthesis, ultimately resulting in bacterial cell death. The drug's specificity for bacterial IleRS over mammalian counterparts contributes to its low toxicity in humans.

Case Studies and Clinical Trials

- Nasal Carriage Elimination : A significant study evaluated the efficacy of this compound ointment in eliminating nasal carriage of S. aureus among healthcare workers. In a double-blind trial involving 339 participants, 91% of those treated with mupirocin showed eradication of nasal carriage within 48-96 hours post-treatment compared to only 6% in the placebo group (P < .0001) .

- Wound Healing : Another study explored mupirocin's role in wound healing beyond its antibacterial properties. Mupirocin was shown to enhance human keratinocyte proliferation and growth factor production, significantly increasing wound closure rates in vitro .

- Preventing Infections in Dialysis Patients : A decision analysis indicated that regular mupirocin treatment could reduce S. aureus infection rates by 45-55% among chronic hemodialysis patients, resulting in substantial healthcare cost savings .

Table 1: Summary of Clinical Trial Outcomes

Safety Profile

This compound has been generally well-tolerated across studies. Adverse events reported were mild and comparable between treatment and placebo groups, indicating a favorable safety profile for both topical and intranasal formulations .

Properties

Key on ui mechanism of action |

Mupirocin specifically and reversibly binds to bacterial isoleucyl transfer-RNA (tRNA) synthetase, which is an enzyme that promotes the conversion of isoleucine and tRNA to isoleucyl-tRNA. Inhibition of this enzyme subsequently leads to the inhibition of the bacterial protein and RNA synthesis. Mupirocin is bacteriostatic at lower concentrations but it exerts bactericidal effects with prolonged exposure, killing 90-99% of susceptible bacteria over a 24 hour period. |

|---|---|

CAS No. |

115074-43-6 |

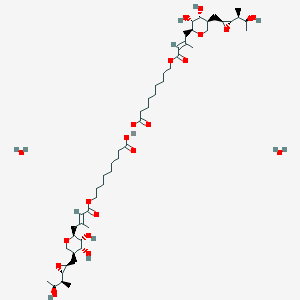

Molecular Formula |

C52H90CaO20 |

Molecular Weight |

1075.3 g/mol |

IUPAC Name |

calcium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate;dihydrate |

InChI |

InChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/q;;+2;;/p-2/b2*16-13+;;;/t2*17-,18-,19-,20-,21-,24+,25-,26-;;;/m00.../s1 |

InChI Key |

DDHVILIIHBIMQU-YJGQQKNPSA-L |

SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |

Isomeric SMILES |

C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.O.O.[Ca+2] |

Canonical SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |

melting_point |

77-78 77 - 78 °C |

physical_description |

Solid |

solubility |

2.65e-02 g/L |

Synonyms |

14C-Labeled Mupirocin Bactroban BRL 4910A BRL-4910A BRL4910A Mupirocin Mupirocin Calcium Mupirocin, 14C Labeled Mupirocin, 14C-Labeled Mupirocin, Calcium Salt (2:1) Mupirocin, Calcium Salt (2:1), Dihydrate Mupirocin, Lithium Salt Mupirocin, Sodium Salt Pseudomonic Acid Pseudomonic Acid A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.